molecular formula C8H6N2O2 B143811 Imidazo[1,5-A]pyridine-1-carboxylic acid CAS No. 138891-51-7

Imidazo[1,5-A]pyridine-1-carboxylic acid

Cat. No.: B143811
CAS No.: 138891-51-7
M. Wt: 162.15 g/mol
InChI Key: POWQZFXZDXTXIO-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-A]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method includes the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride, leading to the formation of imidazo[1,5-A]pyridine-1-carboxylic acids in high yields .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-A]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including acidic, basic, or neutral environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Imidazo[1,5-A]pyridine-1-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Imidazo[1,2-A]pyridine
  • Imidazo[1,5-A]pyrimidine
  • Imidazo[4,5-B]pyridine
  • Imidazo[4,5-C]pyridine

These compounds are also of interest in various research fields and have their own unique applications and properties .

Properties

IUPAC Name

imidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-6-3-1-2-4-10(6)5-9-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWQZFXZDXTXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569487
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138891-51-7
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,5-a]pyridine-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthetic route described in the paper for Imidazo[1,5-a]pyridine-1-carboxylic acids?

A1: The paper [] introduces a novel and efficient method for synthesizing Imidazo[1,5-a]pyridine-1-carboxylic acids. The key advantage of this method lies in its simplicity and high yield. The reaction of readily available 2-(aminomethyl)pyridine with acyl chlorides, followed by a one-pot treatment with trifluoroacetic anhydride, yields 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones. These intermediates are then smoothly converted into the desired Imidazo[1,5-a]pyridine-1-carboxylic acids through haloform cleavage. This approach offers a valuable alternative to previously established synthetic routes, potentially contributing to the development of new derivatives and applications of this class of compounds.

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